Ethyl5,5,5-trifluoropent-2-enoate
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Overview
Description
Ethyl 5,5,5-trifluoropent-2-enoate is an organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the fifth carbon of a pent-2-enoate ester, making it a fluorinated ester. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5,5,5-trifluoropent-2-enoate can be synthesized through the reaction of ethyl pent-2-enoate with a fluorinating agent. One common method involves the use of a rhodium catalyst and potassium carbonate in water at ambient temperature. The reaction mixture is then extracted with ethyl acetate, and the organic phase is dried and purified by column chromatography .
Industrial Production Methods: Industrial production of ethyl 5,5,5-trifluoropent-2-enoate typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,5,5-trifluoropent-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 5,5,5-trifluoropentanoic acid.
Reduction: Formation of 5,5,5-trifluoropentanol.
Substitution: Formation of various substituted pent-2-enoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5,5-trifluoropent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5,5,5-trifluoropent-2-enoate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 5,5,5-trifluoropentanoate: Similar structure but lacks the double bond present in ethyl 5,5,5-trifluoropent-2-enoate.
Methyl 5,5,5-trifluoropent-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: Ethyl 5,5,5-trifluoropent-2-enoate is unique due to the presence of both the fluorinated carbon and the double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H9F3O2 |
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Molecular Weight |
182.14 g/mol |
IUPAC Name |
ethyl 5,5,5-trifluoropent-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h3-4H,2,5H2,1H3 |
InChI Key |
OSBSWFYMPMCZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(F)(F)F |
Origin of Product |
United States |
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